molecular formula C9H6F4O2 B13587497 1-(4,5-Difluoro-2-methoxyphenyl)-2,2-difluoroethanone

1-(4,5-Difluoro-2-methoxyphenyl)-2,2-difluoroethanone

Cat. No.: B13587497
M. Wt: 222.14 g/mol
InChI Key: WAESOXYWHDVGDK-UHFFFAOYSA-N
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Description

1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is a fluorinated organic compound It is characterized by the presence of two fluorine atoms on the ethanone moiety and two additional fluorine atoms on the methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4,5-difluoro-2-methoxyphenylboronic acid with a suitable fluorinated ethanone precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a palladium catalyst and a base, to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-difluoro-2-methoxyphenylboronic acid
  • 1-(4,5-difluoro-2-methoxyphenyl)ethanol
  • 1-(4,5-difluoro-2-methoxyphenyl)propan-1-amine

Uniqueness

1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

1-(4,5-difluoro-2-methoxyphenyl)-2,2-difluoroethanone

InChI

InChI=1S/C9H6F4O2/c1-15-7-3-6(11)5(10)2-4(7)8(14)9(12)13/h2-3,9H,1H3

InChI Key

WAESOXYWHDVGDK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)C(F)F)F)F

Origin of Product

United States

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